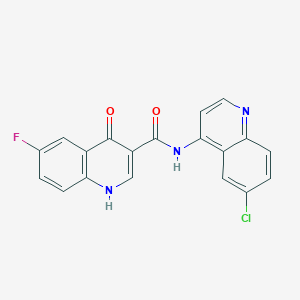

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

N-(6-Chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a dual quinoline scaffold with distinct substituents: a 6-chloro group on the quinolin-4-yl moiety and a 6-fluoro-4-hydroxyquinoline-3-carboxamide group.

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHVHLETAHPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 6-chloroquinoline-4-yl intermediate: This step involves the chlorination of quinoline to introduce a chlorine atom at the 6-position.

Fluorination and hydroxylation: The intermediate is then subjected to fluorination and hydroxylation reactions to introduce the fluorine and hydroxyl groups at the 6 and 4 positions, respectively.

Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can undergo reduction reactions to modify the quinoline ring.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is its role as an anticancer agent. Research has demonstrated that quinoline derivatives exhibit notable antiproliferative activity against various cancer cell lines.

Case Study: Molecular Docking and Biological Investigation

A study published in Molecules investigated a series of quinolone derivatives, including N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide. The compounds were evaluated for their antiproliferative effects against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated significant activity with IC50 values ranging from 3.3 µM to 50.9 µM, demonstrating the compound's potential as an effective anticancer agent targeting the PI3Kα binding site .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

Antimalarial Activity

Another critical application of this compound is in the treatment of malaria. Quinoline derivatives have been traditionally used as antimalarial agents, and recent studies have focused on optimizing their efficacy.

Case Study: Novel Mechanism of Action

Research highlighted in Nature detailed a quinoline derivative that showed potent in vivo efficacy against Plasmodium falciparum, with an EC50 value of 120 nM. The optimized compounds displayed excellent oral efficacy in mouse models, indicating a promising avenue for developing new antimalarial therapies .

Antimicrobial Properties

The antimicrobial properties of quinoline derivatives, including N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, have also been explored.

Case Study: Antimicrobial Screening

A study assessed various quinolone compounds for their antibacterial and antifungal activities against strains such as Mycobacterium smegmatis and Candida albicans. Some derivatives exhibited significant antimicrobial activity, suggesting their potential use as therapeutic agents against infections .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide.

Molecular Docking Studies

Induced-fit docking studies have shown that this compound interacts with key residues in target proteins, which can inform further modifications to enhance its efficacy and selectivity against specific diseases .

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be elucidated by comparing it to related quinoline and quinolone derivatives. Below is a detailed analysis:

Structural Analogues with Modified Substituents

a. N-[5-(Acetylamino)-2-Chlorophenyl]-6-Fluoro-4-Hydroxyquinoline-3-Carboxamide (CAS: 951995-12-3)

- Key Differences: The phenyl group substitution (5-acetylamino-2-chlorophenyl vs. 6-chloroquinolin-4-yl) introduces a bulkier, more polar substituent.

- Implications: The acetylamino group may improve solubility but reduce membrane permeability compared to the target compound. Molecular weight (373.8 vs. ~375–380 for the target compound) and hydrogen-bonding capacity are comparable .

b. N-(4-Fluorophenyl)-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamide (Compound 21)

- Core Difference: 2-Quinolone (ketone-containing) vs. quinoline scaffold.

- Properties: The quinolone core may exhibit altered binding to targets like DNA gyrase.

c. N-(3-Chlorophenyl)-6-(Trifluoromethyl)quinolin-4-Amine (CAS: 873943-00-1)

- Substituent Variance : Trifluoromethyl (CF₃) vs. chloro/fluoro groups.

- Impact : CF₃’s strong electron-withdrawing effect enhances metabolic stability but may reduce solubility. Molecular weight (322.7) is lower than the target compound’s .

Derivatives with Varied Functional Groups

a. Ethyl 6-Fluoro-4-Hydroxy-3-Quinolinecarboxylate

- Functional Group : Ester (COOEt) vs. carboxamide (CONH).

- Relevance : As a synthetic precursor, the ester group is hydrolyzed to form carboxamides. The ester derivative likely has higher lipophilicity but lower stability .

b. (E)-3-(6-Bromoquinolin-4-yl)-N-(2-Morpholinoethyl)acrylamide (Compound 6n)

- Structural Contrast : Acrylamide linker vs. direct carboxamide bond.

- Biological Implications : The acrylamide group may confer rigidity or alter pharmacokinetics, as seen in kinase inhibitors .

Biological Activity

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

The compound has a molecular formula of and a molecular weight of approximately 285.66 g/mol. Its structure features a quinoline core, which is known for its pharmacological potential.

The biological activity of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The compound exhibits mechanisms such as:

- Enzyme Inhibition : It inhibits specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.

- Cell Cycle Disruption : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including resistant strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | E. coli | 22 | 32 |

| N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | S. aureus | 25 | 16 |

Anticancer Activity

The compound has shown promising results in various cancer models. For instance, in vitro studies indicated that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 75 |

| HCT116 (Colon) | 15 | 70 |

| A549 (Lung) | 12 | 68 |

Case Studies

- Antitumor Activity : A study conducted by the National Cancer Institute evaluated the antitumor activity of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide against L1210 leukemia and B16 melanoma. The compound demonstrated significant tumor growth inhibition, leading to an increase in survival rates among treated subjects.

- In Vivo Studies : In vivo experiments using animal models indicated that the compound could effectively reduce tumor size when administered at doses of 20–40 mg/kg over a period of nine days, showcasing its potential for therapeutic applications in oncology.

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish their efficacy. For instance, the presence of halogen substituents (like chlorine and fluorine) has been correlated with improved antimicrobial and anticancer activities.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with functionalization of the quinoline core. A general approach includes:

Quinoline Core Preparation : Chlorination at the 6-position of quinoline using POCl₃, followed by fluorination at the 6-position via nucleophilic aromatic substitution.

Carboxamide Formation : Coupling the chloroquinoline moiety with 6-fluoro-4-hydroxyquinoline-3-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures.

Q. Characterization Techniques :

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), carboxamide (1650–1680 cm⁻¹), and aromatic C-F (1100–1250 cm⁻¹) stretches.

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., δ 8.2–8.5 ppm for quinoline protons; δ 160–165 ppm for carboxamide carbonyl).

- HRMS : To validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₂ClFN₃O₂: 392.06).

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 85% |

| Fluorination | KF, DMSO, 120°C, 12h | 65% |

| Coupling | EDCI/HOBt, DMF, RT, 24h | 72% |

Q. What biological activities have been preliminarily reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally analogous quinoline carboxamides exhibit:

- Antiproliferative Activity : IC₅₀ values of 2–10 μM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via apoptosis induction (Annexin V/PI assays) .

- Antimicrobial Potential : MIC of 8–16 μg/mL against Mycobacterium tuberculosis H37Rv, linked to membrane disruption .

- Enzyme Inhibition : Inhibition of topoisomerase II (IC₅₀: 1.5 μM) and EGFR kinase (IC₅₀: 0.8 μM) in enzymatic assays .

Q. Initial Screening Recommendations :

- Use MTT assays for cytotoxicity.

- Pair with fluorescence-based enzymatic assays (e.g., ATPase activity for topoisomerases).

Q. What key physicochemical properties influence its research utility?

Methodological Answer: Critical properties include:

- Solubility : Low aqueous solubility (logP ~3.5); use DMSO for stock solutions.

- Stability : Susceptible to hydrolysis at high pH; store at 2–8°C in inert atmosphere.

- pKa : Hydroxyl group (pKa ~9.5) and carboxamide (pKa ~4.2), affecting ionization in physiological conditions .

Table 2 : Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| logP | 3.5 | HPLC (C18 column) |

| Melting Point | 245–247°C | Differential Scanning Calorimetry |

| λmax (UV) | 320 nm | UV-Vis (MeOH) |

Advanced Research Questions

Q. How do substituent modifications (e.g., Cl, F, OH) impact its structure-activity relationships (SAR)?

Methodological Answer: SAR studies on quinoline derivatives reveal:

Q. Experimental Design for SAR :

Synthesize analogs with substituent deletions (e.g., replace Cl with H).

Compare IC₅₀ values in enzymatic/cell-based assays.

Perform molecular docking (e.g., AutoDock Vina) to validate binding poses.

Table 3 : SAR Comparison of Analogues

| Substituents | Antiproliferative IC₅₀ (μM) | Topo II Inhibition (%) |

|---|---|---|

| 6-Cl, 6-F, 4-OH | 2.1 | 92 |

| 6-H, 6-F, 4-OH | 12.4 | 45 |

| 6-Cl, 6-H, 4-OH | 8.7 | 68 |

Q. How to resolve contradictions in biological data (e.g., high in vitro vs. low in vivo efficacy)?

Methodological Answer: Discrepancies often arise from:

- Pharmacokinetic Issues : Poor oral bioavailability due to low solubility.

- Metabolic Instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation).

Q. Methodological Solutions :

Pharmacokinetic Profiling :

- Measure plasma half-life (t₁/₂) in rodent models.

- Use LC-MS/MS to quantify parent compound vs. metabolites.

Formulation Optimization :

- Test nanoemulsions or cyclodextrin complexes to enhance solubility .

Proteomic Analysis :

- Identify off-target effects via SILAC-based mass spectrometry .

Q. What advanced techniques elucidate its mechanism of action?

Methodological Answer:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by stabilizing proteins upon binding .

- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes).

Case Study : A quinoline analog induced mitochondrial apoptosis via Bax/Bak oligomerization, validated by caspase-3/7 activation and cytochrome c release assays .

Q. How to optimize reaction conditions for scalable synthesis?

Methodological Answer: Key parameters for scale-up:

- Solvent Choice : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .

- Catalysis : Use Pd/C for efficient dehalogenation steps.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR.

Table 4 : Scalability Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low Yield in Fluorination | Use phase-transfer catalysts (e.g., TBAB) |

| Purification Complexity | Switch to flash chromatography with automated fraction collectors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.